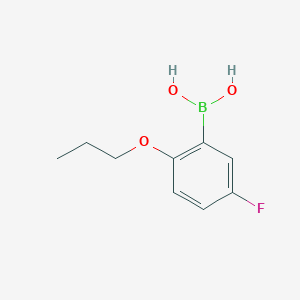

5-Fluoro-2-propoxyphenylboronic acid

描述

Significance of Arylboronic Acids in Contemporary Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic chemistry. wisdomlib.orgnih.gov Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a method for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. news-medical.net This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process for constructing the complex molecular skeletons required for pharmaceuticals, agrochemicals, and advanced materials. musechem.comnumberanalytics.com

The Suzuki-Miyaura coupling is valued for its mild reaction conditions, broad substrate scope, and high functional group tolerance. numberanalytics.commt.com Arylboronic acids themselves possess many desirable characteristics; they are typically stable solids that are tolerant of heat, oxygen, and water, and their inorganic by-products are non-toxic and easily removed. news-medical.netmt.com These features make them particularly suitable for large-scale industrial synthesis. news-medical.net Beyond the celebrated Suzuki reaction, arylboronic acids are versatile reagents used in other significant transformations, including Chan-Lam coupling for C-N and C-O bond formation, and as catalysts for dehydrative C-C bond formations. wikipedia.orgacs.org Their utility extends into materials science for creating conjugated polymers and compounds for organic light-emitting diodes (OLEDs), as well as into medicinal chemistry as pharmacophores in their own right. news-medical.netresearchgate.net

Strategic Importance of Fluoro- and Propoxy-Substituted Aryl Scaffolds in Chemical Research

The specific placement of functional groups on an aryl ring is a cornerstone of modern drug design and materials science. reachemchemicals.comashp.org The strategic incorporation of fluorine and alkoxy groups, such as propoxy, onto an aryl scaffold like that of 5-Fluoro-2-propoxyphenylboronic acid can impart highly desirable physicochemical and biological properties. tandfonline.comnih.gov

Fluorine is a small, highly electronegative atom that plays a remarkable role in medicinal chemistry. tandfonline.com Its introduction into a molecule can profoundly alter properties such as metabolic stability, binding affinity, lipophilicity, and pKa. nih.govmdpi.com Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidative metabolism by enzymes, thereby increasing a drug's half-life and bioavailability. tandfonline.comnih.gov The strong carbon-fluorine (C-F) bond is more resistant to cleavage than a carbon-hydrogen (C-H) bond. tandfonline.com Furthermore, fluorine's electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups and influence how a molecule interacts with its biological target. nih.govmdpi.com

The propoxy group (–OCH₂CH₂CH₃), an alkoxy group, primarily influences a molecule's lipophilicity—its ability to dissolve in fats, oils, and other non-polar solvents. numberanalytics.com Lipophilicity is a critical parameter in drug development as it affects absorption, distribution, metabolism, and excretion (ADME). nih.gov By adjusting lipophilicity, medicinal chemists can optimize a compound's ability to cross cell membranes and reach its intended target. nih.gov While highly lipophilic compounds can be more susceptible to metabolic breakdown, the strategic placement of an alkoxy group can also provide steric hindrance, shielding other parts of the molecule from enzymatic degradation. numberanalytics.comenamine.net

The combination of a fluorine atom and a propoxy group on an arylboronic acid creates a versatile building block with a finely tuned set of properties, making it a valuable precursor for developing new therapeutic agents and functional materials. chemimpex.com

| Feature | Strategic Importance in Chemical Research |

| Arylboronic Acid Core | Enables C-C bond formation (e.g., Suzuki coupling), stable, low toxicity. news-medical.netmt.com |

| Fluorine Substituent | Enhances metabolic stability, modulates pKa, increases binding affinity, improves membrane permeability. tandfonline.comnih.gov |

| Propoxy Substituent | Modifies lipophilicity for optimized ADME properties, can provide steric shielding. numberanalytics.comnih.gov |

Overview of Research Trajectories for this compound Derivatives

Research utilizing this compound and its derivatives primarily focuses on medicinal chemistry, particularly in the development of novel inhibitors for therapeutic targets. The specific substitution pattern—a fluorine at the 5-position and a propoxy group at the 2-position of a phenylboronic acid—offers a unique combination of electronic and steric properties that researchers exploit in structure-activity relationship (SAR) studies.

One significant area of application has been in the synthesis of inhibitors for enzymes implicated in disease. For instance, derivatives are used to create complex heterocyclic structures designed to fit into the active sites of specific proteins. The fluorine atom can enhance binding affinity to the target protein, while the propoxy group can be used to probe hydrophobic pockets within the binding site, potentially increasing potency and selectivity. tandfonline.comnumberanalytics.com

属性

IUPAC Name |

(5-fluoro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQRNJJJJCUOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584286 | |

| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-73-1 | |

| Record name | (5-Fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 5 Fluoro 2 Propoxyphenylboronic Acid Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Arylboronic acids are crucial coupling partners in many of these reactions, and the unique electronic and steric properties of 5-fluoro-2-propoxyphenylboronic acid make it an interesting substrate for such transformations. The interplay of the electron-withdrawing fluorine atom and the electron-donating, sterically demanding propoxy group at the ortho position influences its reactivity in various palladium-catalyzed processes.

Suzuki-Miyaura Coupling (C-C bond formation)

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and materials science. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of their substituents. While there is a lack of specific studies focusing exclusively on this compound, the general behavior of fluorinated and alkoxy-substituted arylboronic acids provides valuable insights into its expected scope and limitations.

Fluorine substitution can have a dual effect. Its electron-withdrawing nature can increase the Lewis acidity of the boron center, potentially facilitating transmetalation. However, highly fluorinated arylboronic acids can be challenging substrates due to their propensity to undergo protodeboronation, especially under basic conditions. The single fluorine atom in this compound is less likely to cause significant decomposition compared to polyfluorinated analogues.

In general, the coupling of this compound with a range of aryl and heteroaryl halides is expected to be feasible. However, challenges may arise with sterically hindered coupling partners or when using substrates prone to side reactions. The presence of the ortho-propoxy group might necessitate more forcing reaction conditions or carefully optimized catalyst systems to achieve high yields.

Table 1: Predicted Reactivity of this compound in Suzuki-Miyaura Coupling with Various Aryl Halides

| Aryl Halide Partner | Expected Reactivity | Potential Challenges |

| Electron-poor Aryl Iodides/Bromides | High | Minimal |

| Electron-rich Aryl Iodides/Bromides | Good to High | Steric hindrance may require optimized conditions |

| Aryl Chlorides | Moderate to Good | Requires highly active catalyst systems |

| Sterically Hindered Aryl Halides | Low to Moderate | Significant steric clash may inhibit coupling |

| Heteroaryl Halides | Variable | Depends on the electronic nature and coordination ability of the heterocycle |

To overcome the challenges associated with substrates like this compound, which possess both steric hindrance and potentially conflicting electronic effects, the optimization of the ligand and palladium precursor is crucial. The development of sterically bulky and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of the Suzuki-Miyaura reaction to include challenging substrates. researchgate.net

For an ortho-substituted, electron-rich boronic acid, ligands that promote the formation of a monoligated, coordinatively unsaturated Pd(0) species are often effective. This active catalyst can more readily undergo oxidative addition with the coupling partner. Buchwald and Fu have developed a range of biarylphosphine ligands, such as SPhos and XPhos, that are highly effective for the coupling of sterically demanding and electron-rich substrates. nih.gov These ligands feature bulky substituents that create a large "bite angle" and increase the electron density on the palladium center, facilitating both oxidative addition and reductive elimination.

The choice of palladium precursor can also influence the reaction efficiency. While Pd(PPh₃)₄ is a classic catalyst, more modern precatalysts that are more stable and generate the active Pd(0) species more readily are often preferred. Examples include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles.

The selection of the base and solvent system is also critical. For challenging couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often employed to minimize protodeboronation of the boronic acid. scielo.org.mx Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the formation of the boronate species.

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Challenging Arylboronic Acids

| Catalyst System | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)₂ / SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | K₃PO₄ | Toluene/H₂O | Sterically hindered and electron-rich aryl halides and boronic acids |

| Pd₂(dba)₃ / XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Cs₂CO₃ | Dioxane | Heteroaryl chlorides and electron-rich boronic acids |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/H₂O | General purpose, less effective for challenging substrates |

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The electronic and steric nature of this compound would primarily influence the transmetalation and reductive elimination steps.

Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom to the palladium center. The generally accepted mechanism involves the formation of a boronate species (Ar-B(OH)₃⁻) by the reaction of the boronic acid with the base. This boronate is more nucleophilic than the neutral boronic acid and reacts with the Pd(II)-halide complex. The electron-donating propoxy group at the ortho position of this compound would increase the electron density on the aromatic ring, thereby enhancing its nucleophilicity and potentially accelerating the rate of transmetalation. rsc.org However, the steric bulk of the propoxy group could hinder the formation of the necessary intermediate where both the palladium and boron complexes are in close proximity.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center are coupled to form the new C-C bond, regenerating the Pd(0) catalyst. Electron-donating groups on the aryl partners can sometimes slow down reductive elimination. However, the use of bulky phosphine ligands can promote this step by creating a more sterically crowded palladium center, which favors the release of the product.

The fluorine atom, being electron-withdrawing, might have a modest electronic effect on these steps, but its influence is likely to be less pronounced than that of the ortho-propoxy group.

Other Palladium-Catalyzed Carbon-Heteroatom Couplings (C-N, C-O)

Beyond C-C bond formation, palladium catalysis is also a powerful tool for constructing carbon-heteroatom bonds. The Buchwald-Hartwig amination and the Chan-Lam coupling are prominent examples for the formation of C-N and C-O bonds, respectively, using arylboronic acids.

The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides. wikipedia.org While this reaction typically uses aryl halides as the electrophile, variations using arylboronic acids have been developed. For a substrate like this compound, a palladium-catalyzed coupling with a primary or secondary amine would be a plausible transformation to synthesize the corresponding substituted aniline. The reaction conditions often involve a palladium catalyst, a suitable phosphine ligand (such as those used in Suzuki-Miyaura coupling), and a base. The electronic properties of the boronic acid would again play a role, with the electron-rich nature potentially favoring the transmetalation step.

The Chan-Lam coupling provides a route to aryl ethers and amines through a copper-catalyzed reaction of arylboronic acids with alcohols or amines. organic-chemistry.orgwikipedia.org This reaction is often complementary to the palladium-catalyzed methods and can sometimes be performed under milder conditions, even open to the air. This compound could be expected to react with a variety of alcohols and amines under Chan-Lam conditions to afford the corresponding aryl ethers and anilines. The reaction is typically promoted by a copper(II) salt, such as Cu(OAc)₂, and a base.

Rhodium-Catalyzed Additions of Arylboronic Acids

Rhodium catalysis offers a complementary reactivity profile to palladium for the reactions of arylboronic acids. A key transformation is the rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds (enones) and other activated olefins. organic-chemistry.org This reaction provides a direct method for the asymmetric synthesis of β-aryl ketones and related structures.

The addition of this compound to an enone would proceed via a catalytic cycle involving the transmetalation of the aryl group from boron to a rhodium(I) complex. The resulting aryl-rhodium(I) species then undergoes migratory insertion across the double bond of the enone. Subsequent protonolysis or hydrolysis of the resulting rhodium enolate releases the product and regenerates the active catalyst.

The success of these reactions is highly dependent on the choice of the chiral ligand coordinated to the rhodium center to induce enantioselectivity. Chiral diene and bisphosphine ligands are commonly employed. The electronic properties of the arylboronic acid can influence the rate of transmetalation with the rhodium complex. The electron-rich nature of this compound would be expected to facilitate this step. The reaction is typically carried out in a mixed solvent system, often containing water, which is believed to play a crucial role in the transmetalation step. organic-chemistry.org

Beyond conjugate additions, rhodium catalysts can also mediate the 1,2-addition of arylboronic acids to aldehydes and ketones, providing access to secondary and tertiary alcohols. nih.gov The mechanism is similar, involving transmetalation followed by insertion of the carbonyl group into the aryl-rhodium bond.

Table 3: Potential Rhodium-Catalyzed Additions of this compound

| Reaction Type | Substrate | Potential Product | Key Features |

| 1,4-Conjugate Addition | α,β-Unsaturated Ketone | β-(5-Fluoro-2-propoxyphenyl) Ketone | Forms a C-C bond at the β-position of the enone. Can be rendered enantioselective with chiral ligands. |

| 1,2-Addition | Aldehyde | (5-Fluoro-2-propoxyphenyl)(alkyl/aryl)methanol | Forms a new stereocenter at the carbonyl carbon. |

| Addition to Alkenes | Activated Olefin | Hydroarylated Product | Can lead to either conjugate addition or Heck-type products depending on the substrate and conditions. |

Asymmetric Conjugate Additions to α,β-Unsaturated Carbonyl Compounds

The asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the enantioselective formation of carbon-carbon bonds. While direct studies on this compound in this context are not extensively documented, the general principles of this reaction are well-established for a wide range of arylboronic acids. These reactions are typically catalyzed by transition metals, most notably rhodium and palladium complexes.

The reaction involves the 1,4-addition of the aryl group from the boronic acid to an enone or other Michael acceptor. The enantioselectivity of the reaction is controlled by the chiral ligands coordinated to the metal center. For instance, in rhodium-catalyzed additions, chiral diphosphine ligands like BINAP are commonly employed. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Arylboronic acids with electron-donating or electron-withdrawing groups can participate in these reactions, and the electronic nature of the substituents can influence the reaction rate and yield. The 5-fluoro-2-propoxyphenyl group, with its electron-withdrawing fluorine atom and electron-donating propoxy group, presents an interesting case for studying these electronic effects.

Below is a representative table of results for the rhodium-catalyzed asymmetric conjugate addition of various arylboronic acids to cyclohexenone, illustrating the typical conditions and outcomes.

| Entry | Arylboronic Acid | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | [Rh(acac)(C2H4)2] | (S)-BINAP | Toluene/H2O | 100 | 95 | 98 |

| 2 | 4-Methoxyphenylboronic acid | [Rh(acac)(C2H4)2] | (S)-BINAP | Toluene/H2O | 100 | 92 | 97 |

| 3 | 4-Fluorophenylboronic acid | [Rh(acac)(C2H4)2] | (S)-BINAP | Toluene/H2O | 100 | 88 | 96 |

This table presents generalized data for illustrative purposes and is not specific to this compound.

Stereochemical Control and Catalyst Design

Stereochemical control in asymmetric conjugate additions is paramount for the synthesis of enantiomerically pure compounds. This control is primarily achieved through the rational design of chiral catalysts. The ligand attached to the metal center creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

For rhodium-catalyzed reactions, bidentate phosphine ligands have been extensively studied. The bite angle and electronic properties of the ligand can be fine-tuned to optimize enantioselectivity. In the case of palladium-catalyzed additions, chiral pyridinooxazoline (PyOx) ligands have shown great promise, particularly in the synthesis of all-carbon quaternary stereocenters.

The design of catalysts for reactions involving this compound would need to consider the specific steric and electronic profile of this substrate. The ortho-propoxy group could exert a significant steric influence, potentially requiring ligands with specific structural features to accommodate it. Furthermore, the interplay of the fluoro and propoxy groups' electronic effects could impact the transmetalation step in the catalytic cycle, a key process where the aryl group is transferred from boron to the metal.

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions, particularly the Chan-Lam coupling, are valuable methods for the formation of carbon-heteroatom bonds. These reactions typically involve the coupling of an arylboronic acid with an amine, alcohol, or thiol to form the corresponding arylated product. While specific examples involving this compound are not prevalent in the literature, the general applicability of the Chan-Lam coupling to a wide range of substituted arylboronic acids suggests its feasibility.

The reaction is generally carried out in the presence of a copper(II) salt, such as copper(II) acetate (B1210297), and often in the presence of a base and an oxidant, which can be atmospheric oxygen. The mechanism is thought to involve the formation of a copper-aryl intermediate, followed by coordination of the heteroatom nucleophile and subsequent reductive elimination to form the desired product.

The electronic properties of the arylboronic acid can influence the rate of the Chan-Lam coupling. The presence of both an electron-withdrawing fluorine and an electron-donating propoxy group on the phenyl ring of this compound could lead to complex electronic effects that would be interesting to study in the context of this reaction.

A general representation of the Chan-Lam N-arylation is shown below:

| Entry | Amine | Arylboronic Acid | Copper Source | Base | Solvent | Yield (%) |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)2 | Pyridine | CH2Cl2 | 85 |

| 2 | Morpholine | 4-Tolylboronic acid | Cu(OAc)2 | Et3N | CH2Cl2 | 90 |

| 3 | Imidazole | 3-Chlorophenylboronic acid | Cu(OAc)2 | Pyridine | CH2Cl2 | 82 |

This table illustrates typical conditions for the Chan-Lam coupling and is not specific to this compound.

Electrophilic and Nucleophilic Borylation Pathways

The synthesis of this compound itself can be achieved through various borylation pathways, which can be broadly categorized as either electrophilic or nucleophilic.

Electrophilic Borylation: This approach involves the direct borylation of an aromatic C-H bond using an electrophilic boron reagent. A common method is the iridium-catalyzed C-H borylation. For the synthesis of this compound, the starting material would be 1-fluoro-4-propoxybenzene. The regioselectivity of the borylation would be directed by the electronic and steric effects of the fluoro and propoxy substituents. The propoxy group is an ortho-, para-director, while the fluoro group is also an ortho-, para-director, though deactivating. The borylation would likely occur at the position ortho to the propoxy group and meta to the fluoro group, which is the desired position 2.

Nucleophilic Borylation: This pathway typically involves the reaction of an organometallic nucleophile with a boron electrophile. A common route is the Miyaura borylation, which utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). To synthesize this compound via this route, a suitable precursor would be 2-bromo-4-fluoro-1-propoxybenzene. The reaction of this aryl bromide with B₂pin₂ in the presence of a palladium catalyst and a base would yield the corresponding boronate ester, which can then be hydrolyzed to the boronic acid.

Computational Chemistry in Reaction Mechanism Elucidation

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational mechanistic studies. By locating and characterizing the transition state structures for each elementary step of a reaction, chemists can gain insight into the factors that control the reaction's rate and selectivity. For reactions involving this compound derivatives, such as asymmetric conjugate additions or cross-coupling reactions, DFT calculations can be used to model the geometries and energies of the relevant transition states.

For example, in a rhodium-catalyzed asymmetric conjugate addition, the key stereodetermining step is the migratory insertion of the enone into the rhodium-aryl bond. Computational analysis of the transition state for this step can reveal the non-covalent interactions between the substrate, the aryl group, and the chiral ligand that are responsible for the observed enantioselectivity. The steric and electronic influence of the 5-fluoro-2-propoxyphenyl group would be explicitly included in these models to predict its impact on the stereochemical outcome.

Reaction Energy Pathway Calculations

For a multi-step catalytic cycle, such as a Suzuki-Miyaura or Chan-Lam coupling, DFT calculations can map out the entire energy landscape. This allows for the investigation of competing pathways and the identification of potential bottlenecks in the catalytic cycle. For instance, in the Chan-Lam coupling of this compound, calculations could be used to compare the energy barriers for the different proposed mechanistic steps, such as transmetalation and reductive elimination, thereby providing a more detailed understanding of how the reaction proceeds and how the fluoro and propoxy substituents might influence the energetics of the cycle.

Solvent Effects in Boronic Acid Reactivity

The reactivity of boronic acids, including this compound, is significantly influenced by the solvent system employed. The choice of solvent can affect reaction rates, product yields, and even the reaction mechanism by influencing the solubility of reagents, the stability of intermediates, and the activation of the boronic acid.

Detailed research has shown that solvent polarity, proticity, and coordinating ability are key factors in determining the outcome of reactions involving boronic acids. For instance, in Suzuki-Miyaura cross-coupling reactions, a mixture of an organic solvent and an aqueous base is commonly used. The organic solvent solubilizes the organohalide and the palladium catalyst, while the aqueous base is crucial for the activation of the boronic acid.

The protodeboronation of arylboronic acids, an undesired side reaction, is also highly dependent on the solvent. Studies have shown that acetic acid can be an effective medium for this process, with the reaction rate being influenced by temperature. For example, the protodeboronation of 4-hydroxyphenylboronic acid proceeds with a 70% yield in acetic acid at 130°C within one hour rsc.org. The choice of solvent can have a dramatic impact on the yield of this side reaction, as highlighted in the table below.

Table 1: Influence of Solvent on the Protodeboronation of 4-Hydroxyphenylboronic Acid

| Solvent | Temperature (°C) | Yield (%) |

| Acetic Acid | 130 | 70 |

| Formic Acid | 130 | 45 |

| Acetic Acid / Water | 130 | 26 |

| Hydrochloric Acid / Water | 130 | 23 |

| Trifluoroacetic Acid | 130 | 0 |

Data sourced from a study on acid-promoted metal-free protodeboronation of arylboronic acids rsc.org.

In the context of Suzuki-Miyaura reactions, the solvent choice can also influence the catalytic activity. For instance, in the coupling of 4-fluorophenylboronic acid with various bromobenzenes catalyzed by a supported palladium nanoparticle system, a mixture of ethanol and water has been shown to be effective ugr.esmdpi.comsemanticscholar.org. The polarity of the solvent can affect the stability of the catalytic species and the intermediates in the catalytic cycle.

Furthermore, the binding of boronic acids to diols, a reaction utilized in sensing and supramolecular chemistry, is also solvent-dependent. The association constants for these interactions can be correlated with various solvent parameters, indicating that the solvent environment plays a critical role in the thermodynamics of the binding process nih.gov.

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its substituents: the fluoro group at the 5-position and the propoxy group at the 2-position. These substituents modulate the properties of the boronic acid group and the aromatic ring, thereby influencing reaction outcomes.

Electronic Effects:

Studies on the protodeboronation of substituted phenylboronic acids have shown that electron-donating groups generally increase the rate of reaction in acidic media rsc.org. Conversely, in some catalytic cycles, electron-withdrawing groups can enhance reactivity. For instance, in the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene, the presence of the electron-withdrawing fluorine atom on the boronic acid was found to result in high catalytic activity semanticscholar.org.

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σm | σp |

| F | 0.34 | 0.06 |

| OCH3 | 0.12 | -0.27 |

| O-Alkyl (general) | ~0.1 | ~ -0.3 |

This table presents Hammett constants for fluorine and methoxy groups as representative examples to illustrate the electronic effects. The values for a propoxy group are expected to be similar to a methoxy group. Data sourced from a survey of Hammett substituent constants pitt.edu.

Steric Effects:

In reactions such as the Suzuki-Miyaura coupling, steric hindrance on the boronic acid can slow down the transmetalation step. However, the ortho-alkoxy group can also have a beneficial effect through chelation with the metal center in the transition state, which can accelerate the reaction dntb.gov.ua. This directing effect can sometimes overcome the negative steric influence.

Research on dehydrative amidation catalyzed by ortho-substituted phenylboronic acids suggests that the ortho-substituent plays a key role in preventing the coordination of other molecules to the boron atom of the active species, thereby accelerating the desired reaction rsc.org.

Table 3: Taft Steric Parameters (Es) for Representative Substituents

| Substituent | Es |

| H | 1.24 |

| CH3 | 0.00 |

| C2H5 | -0.07 |

| i-C3H7 | -0.47 |

This table provides Taft steric parameters for some common alkyl groups to illustrate the concept of steric hindrance. The Es value for a propoxy group would be expected to be in the range of other alkoxy groups and would be more negative than that for a methoxy group, indicating greater steric bulk. Data adapted from the principles of the Taft equation wikipedia.org.

The interplay of these electronic and steric factors ultimately dictates the reactivity profile of this compound in various chemical transformations.

Advanced Applications in Organic Synthesis

Construction of Complex Organic Architectures

5-Fluoro-2-propoxyphenylboronic acid serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to assemble complex organic molecules. beilstein-journals.org The presence of the fluorine atom and the propoxy group on the phenyl ring influences the reactivity of the boronic acid and can impart desirable properties to the final products. beilstein-journals.org

A significant application of this boronic acid is in the synthesis of Transient Receptor Potential A1 (TRPA1) ion channel antagonists, which are complex molecules with potential therapeutic applications in pain management. In a patented synthetic route, this compound is coupled with a suitable heterocyclic partner, such as 2-chloro-6-(trifluoromethyl)pyridine, to form a crucial biaryl linkage. This reaction is typically carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a base like sodium carbonate, in a solvent mixture of toluene (B28343) and water.

The resulting biaryl compound is a key intermediate that undergoes further transformations to yield the final TRPA1 antagonist. The specific reaction conditions for this Suzuki coupling are detailed in the table below.

Table 1: Suzuki Coupling Reaction for the Synthesis of a TRPA1 Antagonist Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | 2-Chloro-6-(trifluoromethyl)pyridine | Bis(triphenylphosphine)palladium(II) dichloride | Sodium Carbonate | Toluene/Water | 100 | Not Reported |

This example underscores the importance of this compound in accessing complex and medicinally relevant molecular architectures. The fluorine and propoxy substituents can play a crucial role in modulating the pharmacological properties of the final antagonist.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis. This approach enables the rapid generation of analogues with potentially improved properties without the need to restart the synthesis from the beginning. nih.govnih.gov While direct examples of late-stage functionalization using this compound as the functionalizing agent are not prominently documented in the reviewed literature, the principles of LSF can be applied to introduce this specific moiety into a complex scaffold.

For instance, a complex molecule containing a reactive handle, such as a halide or a triflate, could be coupled with this compound in a Suzuki-Miyaura reaction as one of the final synthetic steps. This would allow for the strategic installation of the 5-fluoro-2-propoxyphenyl group to explore its impact on the biological activity, metabolic stability, or other pharmacokinetic properties of the parent molecule. The general applicability of Suzuki-Miyaura couplings makes this a feasible, albeit not explicitly detailed, application for this boronic acid. researchgate.net

Sequential and Tandem Reaction Sequences

Sequential and tandem (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single pot, thereby avoiding the isolation of intermediates. nih.gov While the reviewed literature does not provide specific examples of sequential or tandem reactions directly involving this compound, its role as a versatile building block in Suzuki-Miyaura couplings suggests its potential utility in such processes. nih.govnih.gov

For example, a hypothetical one-pot, two-step sequence could involve an initial Suzuki-Miyaura coupling of this compound with a dihalogenated heterocycle. By carefully controlling the reaction conditions and stoichiometry, a selective mono-arylation could be achieved. Subsequently, the introduction of a second boronic acid or another coupling partner could lead to the formation of a more complex, unsymmetrical product in a sequential manner. Such strategies are valuable for the rapid construction of diverse molecular libraries for screening purposes.

Synthesis of Chiral Compounds and Stereoselective Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. While this compound is an achiral molecule, it can be utilized in the synthesis of chiral compounds and participate in stereoselective transformations.

One approach involves the coupling of this compound with a chiral substrate. The inherent chirality of the coupling partner would be maintained in the product, leading to the formation of a chiral biaryl compound. The steric and electronic properties of the 5-fluoro-2-propoxyphenyl moiety could potentially influence the diastereoselectivity of the reaction if the chiral substrate contains multiple reactive sites.

Furthermore, this boronic acid could be employed in asymmetric Suzuki-Miyaura reactions. In such transformations, a chiral ligand is used to control the stereochemical outcome of the carbon-carbon bond formation, leading to the synthesis of atropisomeric biaryls with high enantiomeric excess. Atropisomers are stereoisomers that are chiral due to restricted rotation around a single bond. While specific examples utilizing this compound in this context are not detailed in the reviewed literature, the general methodology for asymmetric Suzuki-Miyaura coupling is well-established and could likely be applied to this substrate. beilstein-journals.orgresearchgate.netrsc.org

Applications in Chemical Biology and Medicinal Chemistry

Bioconjugation with Boronic Acids and Their Derivatives

Bioconjugation, the process of linking molecules to biomolecules like proteins or peptides, is a cornerstone of chemical biology. Boronic acids have emerged as versatile reagents for this purpose, enabling both dynamic, reversible connections and stable, permanent linkages. rsc.orgacs.org

Dynamic covalent chemistry involves the formation of reversible covalent bonds, allowing for connections that can adapt to their environment. Arylboronic acids excel in this area through their reaction with 1,2- or 1,3-diols to form cyclic boronate esters. nih.govresearchgate.net This interaction is highly dependent on pH; the boronate ester is typically stable at physiological or slightly alkaline pH but can be hydrolyzed in acidic conditions. researchgate.netresearchgate.net This responsiveness allows for the design of "smart" materials and probes that can, for example, release a cargo in the acidic microenvironment of a tumor. nih.gov

The specific structure of 5-Fluoro-2-propoxyphenylboronic acid would influence its dynamic binding properties. The electron-withdrawing nature of the fluorine atom is expected to decrease the pKa of the boronic acid, potentially broadening the pH range over which stable boronate esters can form. acs.org The 2-propoxy group, being sterically bulky, could influence the kinetics and thermodynamics of binding to different diol structures. nih.gov This tunable reactivity is crucial for applications in areas like creating responsive hydrogels, sensing saccharides, or targeting glycoproteins on cell surfaces. acs.orgrsc.org

While reversibility is often desired, stable and permanent linkages are necessary for many applications, such as creating robust antibody-drug conjugates or permanently labeling proteins for imaging. Arylboronic acids can be engineered to form such stable bonds. One prominent method is the nickel-promoted S-arylation of cysteine residues with arylboronic acids that are activated with an ortho-nitro group. nih.govrsc.orgresearchgate.net This reaction proceeds rapidly under physiological conditions and offers excellent selectivity for cysteine over other amino acid residues. rsc.org

| Strategy | Bond Type | Biological Target | Key Features | Potential Application |

|---|---|---|---|---|

| Dynamic Covalent | Boronate Ester | cis-Diols (e.g., on glycoproteins, saccharides) | Reversible, pH-sensitive | Stimuli-responsive drug delivery, biosensors researchgate.netnih.gov |

| Stable Covalent | Thioether | Cysteine Residues | Irreversible, site-specific (with activated boronic acids) | Stable protein labeling, antibody-drug conjugates nih.govrsc.org |

| Stable Covalent | Benzodiazaborine | N-terminal Cysteine | Irreversible, bioorthogonal | Stable peptide modification researchgate.netulisboa.pt |

The chemistries described above enable the precise, site-selective modification of proteins and peptides. acs.orgnih.govnih.govresearchgate.net By incorporating a boronic acid moiety into a fluorescent dye, an affinity tag, or a drug molecule, researchers can attach these payloads to a target protein. Dynamic covalent interactions can be used to target glycoproteins, which are often overexpressed on the surface of cancer cells. rsc.org Stable conjugation methods, such as cysteine arylation, allow for the permanent attachment of probes or therapeutic agents to specific sites on a protein, which is critical for studying protein function and developing biotherapeutics. rsc.orgresearchgate.net The ability to genetically encode unnatural amino acids containing boronic acids further expands the possibilities for creating novel protein conjugates with unique functions. rsc.org

Boronic Acids in Therapeutic Agent Design

The incorporation of boron, particularly as a boronic acid, into drug candidates has become an increasingly successful strategy in medicinal chemistry. mdpi.comresearchgate.net This is exemplified by several FDA-approved drugs that feature a boronic acid as a key pharmacophore. mdpi.commdpi.com

The rational design of boronic acid-based drugs often leverages the ability of the boron atom to form a stable, yet reversible, covalent bond with a nucleophilic residue in the active site of a target enzyme. nih.govmdpi.com The proteasome inhibitor Bortezomib, used in cancer therapy, operates via this mechanism; its boronic acid moiety forms a tetrahedral complex with a threonine hydroxyl group in the proteasome's active site, leading to potent inhibition. nih.gov

In the rational design of a new therapeutic agent based on this compound, the boronic acid would serve as the reactive "warhead." The substituted phenyl ring provides a scaffold that can be optimized to fit the target's binding pocket. The 2-propoxy group could engage in hydrophobic interactions, while the electron-withdrawing fluorine atom could serve as a hydrogen bond acceptor, enhancing binding affinity and specificity. mdpi.com Structure-activity relationship (SAR) studies focusing on these substituents are a key part of the design process for novel boron-containing inhibitors. nih.gov

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Bortezomib | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome nih.govmdpi.com |

| Ixazomib | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome mdpi.comresearchgate.net |

| Vaborbactam | Infectious Disease | β-lactamase inhibitor mdpi.com |

The boronic acid group can play two distinct roles in advanced drug delivery systems: it can be the therapeutic payload itself or it can function as part of a cleavable linker. rsc.org

As a functional payload , the boronic acid is the active component of the drug, as seen with proteasome inhibitors like Bortezomib. rsc.org In this context, the rest of the molecule serves to deliver the boronic acid warhead to its biological target.

More recently, arylboronic acids have been ingeniously employed as triggers in cleavable linkers , particularly for antibody-drug conjugates (ADCs). nih.govnih.gov Many cancer cells exhibit high levels of oxidative stress and contain elevated concentrations of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govresearchgate.net Arylboronic acids can be oxidized by H₂O₂, leading to the cleavage of the carbon-boron bond and subsequent fragmentation of the linker. nih.gov This strategy allows for the design of ADCs that are stable in circulation but selectively release their potent cytotoxic payload upon entering the high-ROS environment of a tumor, thereby minimizing off-target toxicity. nih.govresearchgate.net A scaffold like this compound is well-suited for incorporation into such ROS-responsive linkers. nih.gov

| Role | Function | Mechanism | Example Application |

|---|---|---|---|

| Payload | The active therapeutic agent. | Forms a reversible covalent bond with the target enzyme (e.g., serine/threonine proteases). | Proteasome inhibitors for cancer therapy nih.govrsc.org |

| Linker | Connects the drug to a delivery vehicle (e.g., an antibody). | Undergoes cleavage in response to a specific stimulus (e.g., ROS) to release the drug. | ROS-responsive linkers in antibody-drug conjugates (ADCs) nih.govresearchgate.net |

Prodrug Strategies Utilizing Boronic Acid Chemistry

The development of prodrugs, which are inactive or less active precursors of a pharmacologically active agent, is a well-established strategy to overcome various pharmaceutical challenges, including poor solubility, lack of specificity, and undesirable side effects. Arylboronic acids, such as this compound, offer a versatile platform for the design of targeted prodrugs, primarily through mechanisms that exploit the unique physiological conditions of diseased tissues, such as the tumor microenvironment.

A key strategy involves the use of the boronic acid moiety as a trigger for drug release in the presence of elevated levels of reactive oxygen species (ROS). nih.govmdpi.com Many cancer cells exhibit increased oxidative stress and higher concentrations of ROS, like hydrogen peroxide (H₂O₂), compared to healthy cells. nih.gov This differential provides a basis for selective drug activation. The carbon-boron bond in arylboronic acids is susceptible to oxidation by ROS, leading to its cleavage and the formation of a corresponding phenol (B47542) and boric acid. mdpi.com

This ROS-mediated cleavage can be harnessed in prodrug design by masking a crucial functional group of a parent drug with the this compound moiety. Upon exposure to the high ROS levels within a tumor, the boronic acid is cleaved, unmasking the active drug specifically at the target site. This targeted release mechanism can enhance the therapeutic index of the drug by minimizing its exposure to healthy tissues and thereby reducing systemic toxicity. nih.gov

The presence of the fluoro and propoxy substituents on the phenyl ring of this compound can modulate the electronic properties of the boronic acid group. The electron-withdrawing nature of the fluorine atom can increase the acidity of the boronic acid, potentially influencing its interaction with biological molecules and its reactivity towards ROS. mdpi.comnih.gov The propoxy group, on the other hand, can affect the lipophilicity and pharmacokinetic properties of the resulting prodrug.

Table 1: Examples of Arylboronic Acid-Based Prodrugs Activated by ROS

| Parent Drug Class | General Prodrug Structure | Activation Stimulus | Released Active Drug |

| Tyrosine Kinase Inhibitors | Drug-Linker-Arylboronic Acid | Reactive Oxygen Species (ROS) | Tyrosine Kinase Inhibitor |

| DNA Alkylating Agents | Drug-Arylboronic Acid | Reactive Oxygen Species (ROS) | DNA Alkylating Agent |

| Selective Estrogen Receptor Modulators | Drug-Arylboronic Acid | Reactive Oxygen Species (ROS) | Selective Estrogen Receptor Modulator |

This table presents generalized examples of prodrug strategies and does not imply the direct use of this compound in these specific instances without explicit literature support.

Azaesters of Arylboronic Acids in Medicinal Chemistry

While specific research on the azaesters of this compound is not extensively documented in publicly available literature, the general principles of boronic acid azaester chemistry provide a framework for their potential applications. The synthesis of azaesters from arylboronic acids is a known chemical transformation. nih.gov

In the context of drug design, azaesters can function as prodrugs themselves. The boron-nitrogen bond in an azaester can be designed to be labile under specific physiological conditions, leading to the release of the parent boronic acid or another active molecule. This approach could be utilized to deliver this compound or a related therapeutic agent to a target site.

Furthermore, the formation of azaesters can be a strategy to temporarily protect the boronic acid group during synthetic manipulations or to modulate its reactivity. The stability and cleavage of the azaester can be tuned by modifying the substituents on both the aryl ring and the nitrogen atom. The fluoro and propoxy groups of this compound would influence the electronic and steric environment around the boron center, thereby affecting the properties of its azaester derivatives.

Table 2: Potential Applications of Arylboronic Acid Azaesters in Medicinal Chemistry

| Application | Rationale |

| Prodrug Design | To improve cell permeability and control the release of the active boronic acid. |

| Bioisosteric Replacement | To serve as a neutral mimic of a carboxylic acid or other functional group. |

| Synthetic Intermediates | To protect the boronic acid functionality during multi-step synthesis. |

| Modulation of Biological Activity | To fine-tune the binding affinity and selectivity for a biological target. |

This table outlines general strategies for the use of arylboronic acid azaesters and should be considered in a theoretical context for this compound pending specific research.

Spectroscopic and Structural Characterization Methodologies

Advanced NMR Spectroscopy (e.g., ¹¹B, ¹⁹F, ¹³C NMR for boron-containing compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of boron-containing compounds. The presence of NMR-active nuclei such as Boron-11 (¹¹B), Fluorine-19 (¹⁹F), and Carbon-13 (¹³C) within 5-Fluoro-2-propoxyphenylboronic acid allows for a detailed investigation of its molecular framework.

¹¹B NMR Spectroscopy: This technique is particularly diagnostic for boron-containing compounds as it directly probes the local environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination state of the boron center. mdpi.comnsf.gov For this compound, the boron atom exists in a trigonal planar geometry with sp² hybridization, which typically results in a broad signal in the chemical shift range of +25 to +30 ppm. Upon interaction with diols to form a stable five- or six-membered ring, the boron center transitions to a tetrahedral, sp³-hybridized boronate ester. This structural change is accompanied by a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately +3 to +9 ppm. mdpi.com This distinct shift makes ¹¹B NMR an invaluable tool for studying the compound's binding and reaction kinetics. nsf.gov

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is exceptionally suitable for NMR studies due to its 100% natural abundance and high sensitivity. wikipedia.org The ¹⁹F chemical shift is extremely sensitive to changes in the local electronic environment, making it a powerful probe for subtle structural and conformational changes. nih.govnih.gov In this compound, the chemical shift of the fluorine atom provides a signature fingerprint of the molecule. Any interaction, such as binding to a biological target, that alters the electron density of the phenyl ring would likely induce a measurable change in the ¹⁹F chemical shift, providing insights into intermolecular interactions. nih.govillinois.edu

¹³C NMR Spectroscopy: In ¹³C NMR, one would expect to observe nine distinct signals corresponding to the nine carbon atoms in the this compound molecule. The chemical shifts would be influenced by the neighboring atoms, with the carbon attached to the electron-withdrawing fluorine atom appearing at a characteristic downfield position, and the carbons of the propoxy group appearing in the upfield region. A notable feature in the ¹³C NMR spectrum of arylboronic acids is the signal for the carbon atom directly bonded to boron (C-B). This peak is often broadened due to the quadrupolar relaxation of the adjacent ¹¹B nucleus, a phenomenon that can help in its assignment. nih.gov

| Nucleus | Expected Chemical Shift (ppm) | Structural Information Provided |

|---|---|---|

| ¹¹B | ~ +25 to +30 | Confirms the trigonal planar (sp²) state of the boronic acid. mdpi.com |

| ¹⁹F | Compound-specific | Highly sensitive to the local electronic environment and molecular interactions. wikipedia.orgnih.gov |

| ¹³C | Variable | Provides data on the carbon skeleton; the C-B signal is typically broad. nih.gov |

Mass Spectrometry Techniques for Identification and Purity

Mass spectrometry (MS) is an indispensable tool for verifying the molecular weight and assessing the purity of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Liquid Chromatography (LC-MS), provides an exact mass measurement of the molecular ion. nih.gov This allows for the unambiguous determination of the compound's elemental formula, C₉H₁₂BFO₃, by comparing the experimentally measured mass with the theoretically calculated mass. nih.gov

Tandem mass spectrometry (MS/MS) can be further employed to gain structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the connectivity of the atoms within the molecule, such as the presence of the propoxy and fluoro substituents on the phenylboronic acid core. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₂BFO₃ | Defines the elemental composition. sigmaaldrich.com |

| Molecular Weight | 198.00 g/mol | Calculated molecular mass. sigmaaldrich.com |

| HRMS Analysis | Provides exact mass | Confirms elemental formula with high precision. nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By obtaining a single crystal of sufficient quality, this technique can elucidate the exact bond lengths, bond angles, and torsional angles of this compound.

This analysis would confirm the planarity of the phenyl ring and the trigonal planar geometry of the B(OH)₂ group. Furthermore, it would reveal crucial information about intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of the boronic acid moieties, which often leads to the formation of dimeric or polymeric structures in the crystal lattice. This detailed structural information is vital for understanding the compound's physical properties and for computational studies like molecular docking. nih.gov

| Structural Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of every atom. nih.gov |

| Bond Lengths & Angles | Confirms molecular geometry and bonding characteristics. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent packing forces. |

Spectroscopic Probes for Boronic Acid Interactions

Arylboronic acids are widely recognized for their ability to interact reversibly with cis-diols, a motif commonly found in saccharides and other biologically important molecules. nih.govrsc.org This interaction can be monitored using various spectroscopic methods, turning the boronic acid itself into a spectroscopic probe.

The underlying principle involves the change in the boron atom's properties upon binding. The boronic acid group [-B(OH)₂] in its neutral, trigonal state acts as an electron-withdrawing group. nih.gov When it binds to a diol, it forms a tetrahedral boronate ester, which is anionic and no longer strongly electron-withdrawing. This modulation of the electronic character of the substituent on the phenyl ring can lead to observable changes in its photophysical properties. nih.gov Techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are commonly used to monitor these binding events. acs.org A change in the absorption maximum (λₘₐₓ) or a shift in the fluorescence emission spectrum upon addition of a diol analyte can be used to quantify the binding affinity and kinetics of the interaction. nih.govnih.gov

Emerging Trends and Future Research Directions

Development of Sustainable and Environmentally Benign Synthetic Methods for Arylboronic Acids

The synthesis of arylboronic acids is moving towards more sustainable and environmentally friendly methods. Traditional syntheses often rely on organometallic reagents that require stringent anhydrous conditions and may generate stoichiometric metallic waste. Modern research focuses on minimizing this environmental impact.

Key developments include:

Metal-Free Borylation: Significant progress has been made in transition-metal-free borylation reactions. nih.gov Photoinduced borylations of haloarenes, for instance, can proceed without a metal catalyst, using light to activate the substrates. organic-chemistry.org These methods offer a broad scope and high functional group tolerance, representing a greener alternative to classical metal-catalyzed processes. organic-chemistry.org

Catalysis with Earth-Abundant Metals: Research is exploring the use of catalysts based on more abundant and less toxic metals like copper, nickel, and iron as alternatives to precious metals like palladium. ccspublishing.org.cnrsc.org

Reactions in Green Solvents: There is a growing trend to adapt synthetic protocols to environmentally benign solvents, particularly water. nih.gov Micellar catalysis, for example, enables efficient borylation of aryl bromides in water, simplifying product isolation and reducing reliance on volatile organic solvents. organic-chemistry.org

These approaches collectively aim to reduce the environmental footprint associated with the production of valuable building blocks like 5-Fluoro-2-propoxyphenylboronic acid.

| Synthesis Strategy | Key Features | Environmental Benefit |

| Photoinduced Borylation | Metal-free, activated by visible light. | Avoids precious metal catalysts and associated waste. |

| Micellar Catalysis | Utilizes water as the reaction solvent. | Reduces use of volatile organic compounds (VOCs). |

| Earth-Abundant Metal Catalysis | Employs catalysts like Cu, Ni, Fe. | Decreases reliance on rare and expensive metals like Pd. |

Exploration of Novel Catalytic Systems and Reaction Conditions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for arylboronic acids. mdpi.commdpi.com Continuous innovation in this area focuses on developing more active, robust, and versatile catalytic systems.

Current research directions include:

Advanced Ligand Design: The performance of palladium catalysts is heavily influenced by the phosphine (B1218219) ligands used. acs.org New generations of sterically demanding and electron-rich phosphine ligands, such as SPhos, have been developed to enhance catalyst activity and stability, allowing for the coupling of challenging substrates like aryl chlorides at very low catalyst loadings (turnover numbers up to 10,000). mdpi.comacs.org

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, researchers are developing heterogeneous catalysts. These involve immobilizing palladium nanoparticles on supports like titanium dioxide (TiO2) or graphene oxide. mdpi.com Such catalysts can be easily separated from the reaction mixture and recycled, adding to the sustainability of the process. mdpi.com

Mild Reaction Conditions: A major goal is to perform cross-coupling reactions under milder conditions, such as at room temperature. organic-chemistry.org This not only saves energy but also improves the compatibility of the reaction with sensitive functional groups.

These advancements expand the utility of arylboronic acids, enabling their use in more complex syntheses under more efficient and practical conditions. nih.gov

Expanding the Scope of Carbon-X Bond Formations (beyond C-C)

While the Suzuki-Miyaura reaction is renowned for carbon-carbon (C-C) bond formation, the utility of arylboronic acids has expanded significantly to include the formation of bonds between carbon and various heteroatoms (C-X). rsc.orgresearchgate.net This has opened up new avenues for synthesizing diverse molecular structures.

Notable C-X coupling reactions include:

Chan-Lam Coupling: This copper-promoted reaction enables the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling arylboronic acids with amines, amides, and phenols. researchgate.netresearchgate.net The methodology is attractive for its mild reaction conditions. researchgate.net

Carbon-Sulfur (C-S) and Carbon-Selenium (C-Se) Bond Formation: The scope of copper-catalyzed couplings has been extended to include the formation of C-S and C-Se bonds, providing access to aryl thioethers and selenoethers, which are important in pharmaceuticals and materials science. researchgate.netrsc.org

Iron-Catalyzed Couplings: Iron catalysts are being explored for C-X bond formation, offering a more economical and environmentally friendly alternative to copper and palladium for certain transformations. nih.gov

This expansion beyond C-C coupling dramatically increases the versatility of arylboronic acids like this compound as synthetic intermediates. rsc.orgrsc.org

| Coupling Type | Metal Catalyst (Typical) | Bond Formed | Common Substrates |

| Suzuki-Miyaura | Palladium (Pd) | C-C | Aryl halides, triflates |

| Chan-Lam | Copper (Cu) | C-N, C-O | Amines, alcohols, phenols |

| C-S Coupling | Copper (Cu), Iron (Fe) | C-S | Thiols |

| C-Se Coupling | Copper (Cu), Iron (Fe) | C-Se | Diselenides |

Integration with Flow Chemistry and High-Throughput Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, is revolutionizing chemical synthesis. organic-chemistry.org This technology offers precise control over reaction parameters and enables processes that are difficult or hazardous to conduct on a large scale in batch.

The synthesis and application of arylboronic acids are benefiting greatly from flow chemistry:

Handling of Unstable Intermediates: Flow reactors allow for the in-situ generation and immediate use of highly reactive intermediates, such as organolithium compounds, which are often used in the synthesis of boronic acids. organic-chemistry.orgrsc.org This is achieved through precise temperature control and rapid mixing, minimizing decomposition and side reactions. researchgate.netnih.gov

Rapid Synthesis and Scalability: "Flash chemistry" in flow reactors can reduce reaction times to seconds. organic-chemistry.org This high throughput makes it possible to rapidly synthesize libraries of compounds for screening and to scale up production from grams to kilograms without extensive redevelopment. organic-chemistry.orgacs.org

Process Integration: Flow systems can integrate multiple reaction steps, such as the synthesis of an arylboronic ester followed immediately by its use in a Suzuki-Miyaura coupling, all within a single, continuous process. rsc.org

The integration of flow chemistry facilitates safer, faster, and more scalable access to arylboronic acids and their derivatives. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical reactions involving arylboronic acids.

Computational modeling provides insights into:

Reaction Mechanisms: DFT calculations are used to elucidate complex reaction mechanisms, such as the individual steps of the Suzuki-Miyaura catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov Understanding the transmetalation step—the transfer of the aryl group from boron to palladium—is crucial for catalyst design and has been a major focus of computational studies. researchgate.netacs.orgillinois.edu

Reactivity and Selectivity: These models can predict how changes in substrate structure, ligands, and reaction conditions will affect the outcome of a reaction. nih.gov For example, calculations can help rationalize the efficiency of different catalysts or predict the stereochemical outcome of reactions involving chiral boronic esters. nih.gov

Molecular Properties: Computational methods can accurately predict fundamental properties of arylboronic acids, such as their acidity (pKa), which is crucial for their application in areas like sensor development. mdpi.com They can also model intramolecular interactions, such as the dative bond between nitrogen and boron in certain systems, which influences their chemical behavior. nih.gov

By providing a deeper understanding of reaction pathways and molecular properties, computational modeling accelerates the development of new synthetic methods and applications.

Innovations in Bioconjugation Chemistry with Boron Reagents

Boronic acids are increasingly used in bioconjugation—the chemical linking of molecules to biomolecules like proteins. rsc.orgrsc.org Their unique reactivity and general biocompatibility make them powerful tools in chemical biology and medicine. rsc.org

Key innovations in this area include:

Site-Specific Protein Modification: Boronic acids can react selectively with specific amino acid residues. For example, ortho-formylphenylboronic acids can rapidly and selectively target N-terminal cysteines to form stable thiazolidino boronate complexes, enabling precise protein labeling. rsc.orgnih.gov

Bioorthogonal Chemistry: New ligation reactions based on boronic acids are being developed that are "bioorthogonal," meaning they occur in a biological environment without interfering with native biochemical processes. researchgate.net These reactions often exhibit very fast kinetics, sometimes orders of magnitude faster than traditional "click chemistry" reactions. nih.gov

Stimuli-Responsive Systems: The reversible nature of the bond between boronic acids and diols is exploited to create "smart" systems for drug and protein delivery. rsc.orgrsc.org A protein linked via a boronic acid can be designed to be released from its carrier in response to specific biological stimuli, such as changes in pH or the presence of certain sugars. nih.govchemrxiv.orgresearchgate.net

These innovations are expanding the role of boron reagents from synthetic intermediates to key functional components in advanced therapeutic and diagnostic systems. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-propoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura coupling or direct boronation of a halogenated precursor. For example, halogen-metal exchange followed by treatment with a borate ester under inert atmosphere (e.g., nitrogen or argon) is common. Evidence from analogous compounds (e.g., 2-chloro-4-fluorophenylboronic acid) suggests refluxing in anhydrous tetrahydrofuran (THF) with a palladium catalyst at 60–80°C for 12–24 hours achieves >90% conversion . Yield optimization requires strict control of moisture and oxygen, as boronic acids are prone to protodeboronation .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns and purity. High-Performance Liquid Chromatography (HPLC) with UV detection (>97% purity threshold) is recommended for quantifying impurities . Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like B–O and C–F bonds .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under refrigeration (0–6°C) in airtight, light-resistant containers. Boronic acids are hygroscopic and prone to oxidation; thus, desiccants (e.g., silica gel) and inert gas purging (argon) are advised . Stability tests for related compounds show decomposition rates <5% over 6 months under these conditions .

Q. What are the primary research applications of this compound?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-couplings for synthesizing biaryl structures in medicinal chemistry (e.g., kinase inhibitors) . The fluorine substituent enhances metabolic stability in drug candidates, while the propoxy group modulates lipophilicity .

Advanced Research Questions

Q. How do steric and electronic effects of the propoxy and fluorine groups impact Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The fluorine atom’s electron-withdrawing effect activates the boronic acid for coupling but may reduce nucleophilicity. The propoxy group introduces steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C). Kinetic studies on similar compounds show a 15–20% decrease in yield compared to less hindered analogs .

Q. How should researchers address contradictions in safety data for boronic acids?

- Methodological Answer : While some safety data sheets (SDS) classify boronic acids as low hazard (e.g., "no known hazard" ), others emphasize respiratory and skin irritation risks . To resolve contradictions, conduct in vitro toxicity screening (e.g., Ames test) and adhere to OSHA/ECHA guidelines for handling. Always use fume hoods and personal protective equipment (PPE) during synthesis .

Q. What advanced methods validate the purity of this compound, and how do impurities affect downstream reactions?

- Methodological Answer : Quantitative ¹⁹F NMR can detect fluorinated impurities at <0.5% levels . Trace metal analysis (ICP-MS) is critical if palladium catalysts are used, as residual Pd (>50 ppm) can poison cross-coupling reactions . Impurities like protodeboronated byproducts reduce coupling yields by competing with the active boronic acid .

Q. Can computational modeling predict reactivity trends for this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronic acid’s frontier molecular orbitals to predict nucleophilicity and regioselectivity. For example, the fluorine atom lowers the LUMO energy, favoring electrophilic attacks in Miyaura borylation . MD simulations assess solvation effects in polar aprotic solvents (e.g., DMF vs. THF) .

Data Contradiction Analysis

- Synthesis Yields : Catalogs report >97% purity for commercial samples , but independent studies note yields drop to 70–80% at scale due to side reactions . This discrepancy highlights the need for in-house validation via HPLC and NMR.

- Safety Classifications : Discrepancies between SDS (e.g., "no hazard" vs. "irritant" ) suggest variability in testing protocols. Cross-referencing ECHA/PubChem data and conducting lab-specific risk assessments are mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。